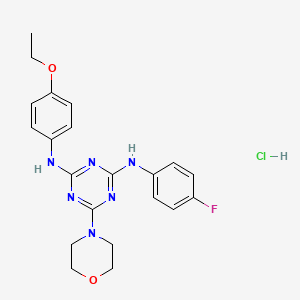

Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

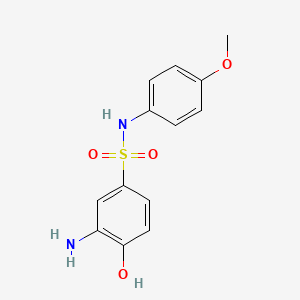

The molecular structure of this compound would be based on the thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The benzylsulfonyl, butanamido, and ethyl ester groups would be attached to this ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the ester group might undergo hydrolysis, the sulfonyl group might participate in substitution reactions, and the amide group might undergo reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the sulfonyl and amide groups would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate is involved in various chemical synthesis processes due to its reactivity and potential to form a range of derivatives. A study by Dovlatyan et al. (2004) discusses the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid, leading to the formation of 2-acetyl(arylsulfonyl)amino derivatives. This process underlines the compound's utility in synthesizing diverse chemical structures, highlighting its importance in pharmaceutical and chemical research. The synthesis techniques utilized showcase the compound's versatility in forming complex derivatives, serving as a foundational element for further chemical exploration and application in various scientific domains (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Antimicrobial Activity

In the realm of medicinal chemistry, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have been extensively studied for their antimicrobial properties. Desai, Bhatt, and Joshi (2019) conducted a study on synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, focusing on its antimicrobial efficacy against various bacterial and fungal strains. The research demonstrated significant antimicrobial activities, suggesting potential therapeutic applications of the compound and its derivatives in combating infectious diseases. The structural versatility and effectiveness against a spectrum of pathogens underscore the compound's value in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Photophysical Properties and Material Science Applications

Another intriguing aspect of derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate is their photophysical properties. Amati et al. (2010) explored the tandem photoarylation-photoisomerization of halothiazoles, leading to the synthesis of ethyl 2-arylthiazole-5-carboxylates with notable photophysical properties. These findings open avenues for the compound's application in material sciences, particularly in the development of photoreactive materials, fluorescent markers, and singlet oxygen sensitizers. The photophysical characteristics and the ability to engage in photo-induced reactions present a potential for innovation in materials engineering and light-sensitive technologies (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(4-benzylsulfonylbutanoylamino)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-3-25-17(22)16-13(2)19-18(26-16)20-15(21)10-7-11-27(23,24)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMYSKWEENKTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol](/img/structure/B2710983.png)

![1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2710984.png)

![3-(4-Bromophenyl)-6-((2-ethylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2710986.png)

![1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2710989.png)

![N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2710990.png)

![2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B2710993.png)

![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2710997.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2711002.png)